Heparitin, sulfate

Description

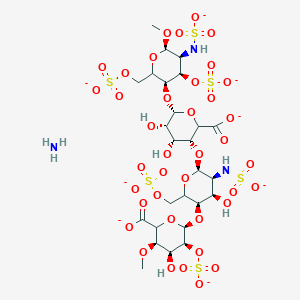

Heparitin sulfate is a glycosaminoglycan, a type of linear polysaccharide, that is ubiquitously expressed on cell surfaces and in the extracellular matrix of mammalian tissues. It is structurally related to heparin, another glycosaminoglycan, but differs in its degree of sulfation and distribution within the body. Heparitin sulfate plays a crucial role in various biological processes, including cell signaling, blood coagulation, and inflammation.

Properties

IUPAC Name |

azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O39S6.H3N/c1-55-16-12(32)18(67-73(52,53)54)26(65-19(16)21(33)34)61-13-5(3-57-70(43,44)45)60-24(7(9(13)29)27-68(37,38)39)63-17-10(30)11(31)25(64-20(17)22(35)36)62-14-6(4-58-71(46,47)48)59-23(56-2)8(28-69(40,41)42)15(14)66-72(49,50)51;/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);1H3/p-8/t5?,6?,7-,8-,9+,10+,11-,12-,13-,14-,15+,16+,17+,18-,19?,20?,23+,24-,25+,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDRQZFWFCLLF-VYLUHDBLSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(OC(C(C4OS(=O)(=O)[O-])NS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])O)O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@@H](OC1C(=O)[O-])O[C@@H]2[C@@H]([C@@H]([C@@H](OC2COS(=O)(=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@@H](OC3C(=O)[O-])O[C@@H]4[C@@H]([C@@H]([C@@H](OC4COS(=O)(=O)[O-])OC)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O39S6-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9050-30-0 | |

| Record name | Heparitin, sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Initiation and Polymerization

HS biosynthesis begins with the attachment of a xylose residue to specific serine residues on core proteins, forming a tetrasaccharide linker common to both HS and chondroitin sulfate. This step is catalyzed by xylosyltransferase, followed by the addition of two galactose units and a glucuronic acid (GlcA) moiety. The EXT1 and EXT2 proteins then polymerize the HS chain by alternately adding N-acetylglucosamine (GlcNAc) and GlcA residues via α1→4 linkages, forming a repeating disaccharide backbone. Chain elongation can exceed 50 disaccharides, with variability in length influencing functional properties.

Post-Polymerization Modifications

The nascent HS chain undergoes sequential enzymatic modifications:

-

N-Deacetylation/N-Sulfation : GlcNAc residues are partially deacetylated by N-deacetylase/N-sulfotransferase (NDST), replacing acetyl groups with sulfate at the N-position.

-

Epimerization : GlcA is converted to iduronic acid (IdoA) by C5-epimerase, introducing conformational flexibility.

-

O-Sulfation : Sulfotransferases add sulfate groups at the 2-O position of uronic acids (GlcA/IdoA) and the 3-O/6-O positions of glucosamine.

These modifications are incomplete and non-uniform, generating structural microheterogeneity critical for HS bioactivity. For example, 3-O-sulfation is rare but essential for antithrombin III binding in anticoagulant heparin.

Chemical Synthesis of Heparitin Sulfate Oligosaccharides

Modular Disaccharide Assembly

Recent advances in chemical synthesis enable the production of HS oligosaccharides with defined sulfation patterns. A 2024 study demonstrated the synthesis of Δ4,5-unsaturated HS hexasaccharides using modular disaccharide building blocks (e.g., 3–6 in Figure 2 of). Key steps include:

-

Selective Protecting Groups : Levulinoyl (Lev) esters and p-methoxybenzyl (PMB) ethers allow site-specific sulfation.

-

Glycosylation : Thioglycoside donors facilitate stereoselective α1→4 linkage formation.

-

Post-Synthetic Modifications : Methanesulfonate groups at C-4 of terminal uronic acid enable β-elimination to generate Δ4,5-unsaturation under basic conditions (0.1 M NaOH).

This method achieved 62–65% yields for hexasaccharides 1 and 2 , characterized by NMR and ESI-MS.

Challenges in Scalability

Chemical synthesis faces hurdles in scalability due to:

-

Steric Hindrance : Bulky protecting groups limit chain elongation beyond hexasaccharides.

-

Sulfation Efficiency : Multi-step sulfation requires precise stoichiometry to avoid over-sulfation.

Purification and Isolation Techniques

Traditional Ethanol Precipitation

Crude HS from animal tissues (e.g., porcine intestinal mucosa) is purified via sequential ethanol precipitation, removing contaminants like hyaluronic acid and dermatan sulfate. This method yields HS with a sulfate-to-carboxylate ratio of 2.4–2.6 but suffers from low resolution and protein contamination.

Rapid Isolation of Proteoglycans (RIP)

The RIP method employs phenol/guanidine/chloroform (TRIzol®) to extract HS proteoglycans (HSPGs) from tissues or cells in 30 minutes. Advantages include:

-

High Purity : HSPGs partition into the aqueous phase, minimizing co-precipitation of nucleic acids and lipids.

-

Scalability : Compatible with samples as small as 1 mg of tissue or 10,000 cells.

| Method | Yield | Time | Sample Size |

|---|---|---|---|

| Ethanol Precipitation | 60–70% | 48 h | 100 mg–1 g |

| RIP | >90% | 30 min | 1 mg–100 mg |

Enzymatic Degradation for Structural Analysis

Heparin Lyases

Heparin lyases I/II/III cleave HS at specific glycosidic bonds, generating Δ4,5-unsaturated disaccharides for compositional analysis. For example:

Exoglycosidases

Lysosomal exoenzymes (e.g., iduronidase, sulfatases) sequentially degrade HS from the non-reducing end, aiding the study of metabolic disorders like mucopolysaccharidoses (MPS).

Analytical Methods for Structural Characterization

Fluorescent Labeling

BODIPY™ hydrazide labeling enhances HS detection sensitivity 1,000-fold compared to UV methods, enabling analysis of nanogram quantities. Applications include:

Nuclear Magnetic Resonance (NMR)

1D/2D NMR (e.g., HSQC) confirms sulfation sites and Δ4,5-unsaturation via characteristic shifts:

| Technique | Detection Limit | Application |

|---|---|---|

| LC-MS | 1 pmol | Disaccharide composition |

| CZE-UV | 10 pmol | Purity assessment |

| RIP-BODIPY | 0.1 pmol | High-sensitivity profiling |

Chemical Reactions Analysis

Types of Reactions: Heparitin sulfate undergoes various chemical reactions, including:

Oxidation: Heparitin sulfate can be oxidized to introduce aldehyde groups, which can further react with amines to form Schiff bases.

Reduction: Reduction reactions can be used to modify the sulfate groups on the polysaccharide chain.

Substitution: Sulfate groups on heparitin sulfate can be substituted with other functional groups to alter its biological activity.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Various sulfotransferases can be used to introduce different sulfate groups.

Major Products:

Oxidation: Aldehyde-modified heparitin sulfate.

Reduction: Reduced heparitin sulfate with modified sulfate groups.

Substitution: Heparitin sulfate with altered sulfation patterns.

Scientific Research Applications

Heparitin sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study glycosaminoglycan interactions and modifications.

Biology: Plays a role in cell signaling, cell adhesion, and migration studies.

Medicine: Investigated for its potential in drug delivery systems and as an anticoagulant.

Industry: Used in the production of biomaterials and as a component in various biotechnological applications.

Mechanism of Action

Heparitin sulfate exerts its effects by interacting with various proteins and receptors on the cell surface. It binds to growth factors, cytokines, and enzymes, modulating their activity and influencing cellular processes such as proliferation, differentiation, and migration. The molecular targets include fibroblast growth factors, vascular endothelial growth factors, and antithrombin III. The pathways involved often include the activation of signaling cascades that regulate gene expression and cellular responses.

Comparison with Similar Compounds

Heparitin sulfate is often compared to heparin due to their structural similarities. heparitin sulfate has a lower degree of sulfation and a more diverse distribution in tissues. Similar compounds include:

Heparin: Highly sulfated and primarily found in mast cells.

Chondroitin sulfate: Another glycosaminoglycan with different sulfation patterns and biological functions.

Dermatan sulfate: Similar to heparitin sulfate but with distinct structural features and biological roles.

Heparitin sulfate’s unique structural features and diverse biological functions make it a valuable compound for various scientific and industrial applications.

Biological Activity

Heparitin sulfate (HS) is a highly sulfated glycosaminoglycan (GAG) that plays significant roles in various biological processes. This article explores the biological activity of heparitin sulfate, focusing on its structure, functions, and implications in health and disease.

Structure and Composition

Heparitin sulfate is composed of repeating disaccharide units of glucuronic acid (or iduronic acid) and N-acetylglucosamine, which can be further sulfated at various positions. The structural diversity of HS contributes to its varied biological activities. The degree of sulfation, the presence of different sugar residues, and the overall chain length can influence its interactions with proteins and other biomolecules.

| Component | Description |

|---|---|

| Disaccharide Units | Glucuronic acid/N-acetylglucosamine |

| Sulfation Patterns | Varying degrees and locations of sulfate groups |

| Molecular Weight | Typically ranges from 5 kDa to 50 kDa |

Biological Functions

Heparitin sulfate is involved in numerous physiological processes, including:

- Cell Adhesion : HS interacts with cell surface receptors, facilitating cell attachment and migration.

- Anticoagulation : Similar to heparin, HS has anticoagulant properties that inhibit blood coagulation factors.

- Growth Factor Regulation : HS binds to various growth factors (e.g., fibroblast growth factor) and modulates their activity, influencing cell proliferation and differentiation.

- Cell Signaling : HS participates in signaling pathways by interacting with signaling molecules, affecting cellular responses.

Case Studies

- Anticoagulant Activity : In a study involving animal models, heparitin sulfate demonstrated significant anticoagulant effects comparable to heparin. It inhibited thrombin activity and reduced clot formation in vivo, highlighting its potential therapeutic applications in preventing thrombosis .

- Cancer Research : Research has shown that HS can influence tumor progression by modulating the tumor microenvironment. For instance, HS was found to enhance the activity of certain chemotherapeutic agents while also promoting cancer cell invasiveness in vitro .

- Liver Protection : Recent studies suggest that HS may protect against liver damage under pathological conditions. In models of liver injury, administration of HS resulted in reduced inflammation and apoptosis, indicating its potential role as a hepatoprotective agent .

The biological activities of heparitin sulfate are mediated through several mechanisms:

- Binding Interactions : HS binds to a variety of proteins, including cytokines, growth factors, and enzymes. This binding can either enhance or inhibit their biological activities depending on the context.

- Modulation of Enzyme Activity : HS can act as a cofactor for certain enzymes or inhibit others, influencing metabolic pathways.

- Influence on Cell Behavior : By interacting with cell surface receptors, HS can alter cell behavior such as proliferation, migration, and differentiation.

Challenges in Research

Despite its known biological activities, research on heparitin sulfate faces challenges due to its structural complexity and heterogeneity. The lack of standardized methods for isolating and characterizing HS hampers the understanding of its specific roles in various biological contexts.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.